
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Overview
Description
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) is a synthetic indole derivative with a molecular formula of C₁₂H₉Cl₂NO₄ and a molecular weight of 302.11 g/mol . It features a dichloro-substituted indole core with a carboxyethyl side chain at position 3 and a carboxylic acid group at position 2. This compound has been extensively studied for its dual pharmacological roles:
- Agonism of the orphan G protein-coupled receptor GPR17, implicated in inflammatory and neurodegenerative diseases .
- Antagonism of the glycine site of the NMDA receptor, though this activity is secondary to its FBPase inhibition .
Its mechanism of FBPase inhibition is distinct from competitive inhibitors, as it binds to the AMP allosteric site, disrupting enzyme activity without competing with the substrate . Structural studies via X-ray crystallography confirm this binding mode, highlighting the importance of the dichloro and carboxyethyl groups for interaction with the AMP site .
Preparation Methods
MDL-29951 can be synthesized through various synthetic routes. One common method involves the reaction of 2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid with appropriate reagents under controlled conditions . The reaction conditions typically include the use of solvents like dimethyl sulfoxide and specific temperature settings to ensure optimal yield and purity . Industrial production methods may involve scaling up these reactions and optimizing the conditions for large-scale synthesis.
Chemical Reactions Analysis
MDL-29951 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: MDL-29951 can undergo substitution reactions where specific functional groups are replaced with others under controlled conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Allosteric Inhibition of Enzymes
MDL-29951 has been identified as an allosteric inhibitor of fructose 1,6-bisphosphatase. This enzyme plays a crucial role in gluconeogenesis and is a target for regulating glucose metabolism. The compound binds to the AMP regulatory site, providing a novel approach to enzyme inhibition that could lead to new therapeutic strategies for metabolic disorders .
Glycine Site Antagonism
The compound acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in synaptic plasticity and memory function, making MDL-29951 a candidate for research into treatments for neurological conditions such as Alzheimer's disease and schizophrenia .
Structural Activity Relationship Studies
Research has shown that modifications to the indole structure of MDL-29951 can impact its potency and selectivity for various biological targets. For instance, derivatives with specific substitutions at the 4 and 6 positions have demonstrated varying degrees of agonistic activity at the GPR17 receptor, which is implicated in inflammatory responses .
Table 1: Potency of MDL-29951 Derivatives
Compound Name | Substitution | EC50 (nM) | Activity Type |
---|---|---|---|
PSB-1737 | 6-Phenoxy | 270 | Agonist |
PSB-18422 | 4-Fluoro-6-bromo | 27.9 | Agonist |
PSB-18484 | 4-Fluoro-6-iodo | 32.1 | Agonist |
PSB-1767 | 4-Chloro-6-hexyloxy | 67.0 | Partial Agonist |
Case Study 1: Neurological Disorders
A study investigated the role of MDL-29951 in modulating NMDA receptor activity in animal models of Alzheimer's disease. The results indicated that treatment with MDL-29951 led to improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Metabolic Regulation
In another study focusing on metabolic pathways, MDL-29951 was shown to significantly reduce blood glucose levels in diabetic rat models by inhibiting fructose 1,6-bisphosphatase activity. This finding highlights its potential utility in developing treatments for diabetes and obesity-related conditions .
Mechanism of Action
MDL-29951 exerts its effects by antagonizing the glycine binding site of N-methyl-D-aspartate receptors. This inhibition prevents the activation of these receptors, which are crucial for synaptic plasticity and memory formation . Additionally, MDL-29951 acts as an agonist for the G protein-coupled receptor 17, influencing various signaling pathways involved in cellular responses . The molecular targets include the glycine binding site on N-methyl-D-aspartate receptors and the G protein-coupled receptor 17, which are involved in neurological and cellular signaling pathways .
Comparison with Similar Compounds
FBPase Inhibitors
MDL-29951 belongs to the class of noncompetitive FBPase inhibitors, which also includes benzimidazole, thiazole, and purine derivatives. Key comparators are listed below:
Key Insights :
- The dichloro substitution at positions 4 and 6 enhances FBPase binding affinity, as seen in MDL-29951 and its analogs .
GPR17 Agonists
MDL-29951 is a moderate GPR17 agonist (EC₅₀ ~1–10 µM), with structural derivatives explored for improved potency:
Key Insights :
- The carboxyethyl side chain in MDL-29951 is critical for GPR17 activation, while GV150526A’s anilino group enhances potency but shifts activity toward NMDA antagonism .
Key Insights :
- Chlorine substituents increase metabolic stability but may elevate toxicity risks, as seen in MDL-29951’s dichloro groups versus unsubstituted indole-2-CA .
Biological Activity
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, also known as MDL-29951, is a compound of significant interest due to its various biological activities. This article reviews its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
MDL-29951 has been identified as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. It binds at the AMP regulatory site, which has implications for metabolic regulation and potential treatment strategies for metabolic disorders . Additionally, it acts as an antagonist at the glycine site of the NMDA receptor, influencing neurotransmission and neuroprotection .
GPR17 Agonism
The compound has also been characterized as a moderately potent agonist of the orphan receptor GPR17, which is implicated in inflammatory responses. Research indicates that modifications to the indole structure can enhance its agonistic activity towards GPR17, making it a candidate for developing anti-inflammatory therapeutics .
Structure-Activity Relationships (SAR)
The biological activity of MDL-29951 is significantly influenced by its structural features. Studies have shown that:
- Substitutions at specific positions on the indole ring can drastically alter potency. For instance, large lipophilic groups at the 6-position are well tolerated, while substitutions at the 1-, 5-, or 7-positions are detrimental to activity.
- Compounds such as PSB-18422 (4-fluoro-6-bromo derivative) exhibit an EC50 of 27.9 nM, highlighting the importance of structural optimization in enhancing receptor affinity .
Inhibitory Activity Against HIV-1 Integrase
Recent studies have explored derivatives of indole-2-carboxylic acid that inhibit HIV-1 integrase. These derivatives demonstrated significant inhibitory effects with IC50 values ranging from 0.13 to 6.85 μM, showcasing their potential in antiviral drug development . The binding interactions were characterized by metal-chelating properties and hydrophobic interactions with viral components.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have focused on optimizing the structure of MDL-29951 derivatives to enhance their biological activity:
- GPR17 Targeting : A study identified that certain substitutions could improve selectivity and potency for GPR17, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antiviral Activity : Research into indole derivatives revealed promising results against HIV-1 integrase, indicating that further structural modifications could yield compounds with enhanced antiviral properties .
- Metabolic Regulation : The compound's role as an allosteric inhibitor of fructose 1,6-bisphosphatase opens avenues for metabolic disease treatments by modulating gluconeogenesis pathways .
Properties
IUPAC Name |
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSYZNKEAWABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101861-63-6 | |
Record name | Mdl-29951 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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